molecular formula C13H8Cl2N2O B8431358 2-Chloro-4-(5-chloro-4-hydroxymethyl-pyridin-3-yl)-benzonitrile

2-Chloro-4-(5-chloro-4-hydroxymethyl-pyridin-3-yl)-benzonitrile

Cat. No.: B8431358
M. Wt: 279.12 g/mol
InChI Key: CNKQKUXPJLWAPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(5-chloro-4-hydroxymethyl-pyridin-3-yl)-benzonitrile is a useful research compound. Its molecular formula is C13H8Cl2N2O and its molecular weight is 279.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H8Cl2N2O

Molecular Weight

279.12 g/mol

IUPAC Name

2-chloro-4-[5-chloro-4-(hydroxymethyl)pyridin-3-yl]benzonitrile

InChI

InChI=1S/C13H8Cl2N2O/c14-12-3-8(1-2-9(12)4-16)10-5-17-6-13(15)11(10)7-18/h1-3,5-6,18H,7H2

InChI Key

CNKQKUXPJLWAPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CC(=C2CO)Cl)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the solution of 2-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile (320 mg, 1.21 mmol), (3-Bromo-5-chloro-pyridin-4-yl)-methanol (220 mg, 1.21 mmol) and PdCl2(dppf). CH2Cl2 adduct (79 mg, 0.09 mmol) in DMF (4 mL) was added 2M Na2CO3 solution (1.82 ml, 3.64 mmol) under Nitrogen atmosphere. The mixture was stirred and heated at 100° C. for 4 hrs. After letting cool to room temperature, solvent was removed in vacuo. The resulting residue was dissolved in DCM and saturated NH4Cl solution. After extraction with DCM and separation, the combined extracts were concentrated and purified by ISCO 12 g (0-30% EtOAc/Hep) to give 2-Chloro-4-(5-chloro-4-hydroxymethyl-pyridin-3-yl)-benzonitrile (142 mg, 52%) as colorless solid; ESI-MS m/z; 279 [M+1]+, Retention time 1.41 min. 1H-NMR (CDCl3, 400 MHz) δ 4.66 (s, 2H), 7.53 (d, J==8.0 Hz, 1H), 7.69 (s, 1H), 7.81 (d, J=8.0 Hz, 1H), 8.47 (s, 1H), 8.72 (s, 1H).
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step Two
Quantity
79 mg
Type
reactant
Reaction Step Three
Quantity
1.82 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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